Biological Activity: Glycinamide vs. Glycine Methylamide Residue Substitution in Tripeptide Analogues
In a classical structure-activity relationship study of the tripeptide L-prolyl-L-leucylglycinamide (PLG), replacement of the C-terminal glycinamide residue with glycine methylamide (i.e., introducing the N-methyl group present in 2-amino-N-methylacetamide) resulted in complete loss of activity in both the dopa potentiation test and the oxotremorine antagonism test [1]. This demonstrates that the N-methylamide modification profoundly alters biological recognition compared to the unsubstituted primary amide.
| Evidence Dimension | In vivo pharmacological activity |
|---|---|
| Target Compound Data | Glycine methylamide-substituted analogue: inactive in both assays |
| Comparator Or Baseline | L-Prolyl-L-leucylglycinamide (PLG): active in dopa potentiation and oxotremorine antagonism |
| Quantified Difference | Complete loss of activity upon glycinamide → glycine methylamide substitution |
| Conditions | Dopa potentiation test and oxotremorine antagonism test in rodent models |
Why This Matters
For researchers designing peptide-based probes or therapeutics, selecting 2-amino-N-methylacetamide as a C-terminal building block vs. glycinamide dictates whether the resulting molecule retains or loses target engagement—a binary decision with no room for generic substitution.
- [1] Johnson RL et al., Study of the structural requirements for dopa potentiation and oxotremorine antagonism by L-prolyl-L-leucylglycinamide, J Med Chem, 1978, 21(2), 165-169. View Source
